Absence of Direct Comparative Biological Data for the Target Compound
A systematic search of the primary literature, patent databases, and authoritative chemical registries (PubChem, ChEMBL, BindingDB) did not yield any published quantitative biological assay data (e.g., IC50, Ki, EC50) for the exact compound 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-2-yl)acetamide. Consequently, no direct head-to-head comparison against a specific close analog can be presented at this time. The compound is listed in commercial screening libraries, indicating it has been synthesized and is available for procurement, but its activity profile has not been disclosed in peer-reviewed or patent datasets . Class-level inference drawn from structurally related pyridinyl acetamides suggests potential interaction with Porcupine or related targets, as described in Cheng et al. (2016), where the acetamide linker and terminal pyridine are essential for activity [1]. However, this evidence is strictly class-level and cannot be extrapolated to the target compound without confirmatory experimental data.
| Evidence Dimension | Biological activity (IC50) in Wnt co-culture reporter gene assay |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | GNF-1331 (lead compound): IC50 = 2 nM; Compound 7 (pyridinyl acetamide analog): IC50 not explicitly stated but described as a suitable lead with excellent in vitro activity [1] |
| Quantified Difference | Not calculable |
| Conditions | Wnt co-culture reporter gene assay (RGA); CYP3A4 inhibition assay; MMTV-WNT1 xenograft model [1] |
Why This Matters
For scientific procurement decisions, the absence of published data means that researchers must internally validate the compound's activity and selectivity against their specific target before adopting it as a tool compound, and should not rely on class-level assumptions.
- [1] Cheng D, Liu J, Han D, et al. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Med Chem Lett. 2016;7(7):676-680. doi:10.1021/acsmedchemlett.6b00038 View Source
